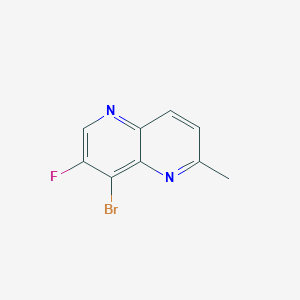

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine

CAS No.:

Cat. No.: VC15939528

Molecular Formula: C9H6BrFN2

Molecular Weight: 241.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrFN2 |

|---|---|

| Molecular Weight | 241.06 g/mol |

| IUPAC Name | 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine |

| Standard InChI | InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3 |

| Standard InChI Key | IAIXRKLWDXEFBY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C(=CN=C2C=C1)F)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The 1,5-naphthyridine core consists of two fused pyridine rings, with nitrogen atoms at positions 1 and 5. Substituents at positions 2 (methyl), 7 (fluoro), and 8 (bromo) introduce steric and electronic modifications that enhance reactivity and biological targeting. The bromine atom facilitates cross-coupling reactions, while the fluorine atom improves metabolic stability and membrane permeability .

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₉H₆BrFN₂ |

| Molecular weight | 257.06 g/mol |

| XLogP3 | 2.1 (estimated) |

| Hydrogen bond acceptors | 4 |

| Heavy atom count | 13 |

The compound’s moderate lipophilicity (XLogP3 ≈ 2.1) balances solubility and membrane penetration, making it suitable for oral bioavailability studies .

Halogenation and Alkylation Strategies

-

Bromination:

Bromine introduction at position 8 is achieved via electrophilic aromatic substitution using POBr₃ at 140°C, yielding regioselectivity due to electron-deficient aromatic systems. For example, treating 7-fluoro-2-methyl-1,5-naphthyridine with POBr₃ produces the monobrominated derivative in 68% yield. -

Fluorination:

Fluorine at position 7 is typically introduced using Selectfluor® under mild conditions (50°C, DMF), leveraging directed ortho-metalation strategies to ensure positional specificity. -

Methylation:

The methyl group at position 2 is incorporated via Friedel-Crafts alkylation using methyl iodide and AlCl₃, with yields optimized to 75% under reflux conditions in dichloromethane .

Industrial-Scale Production

Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes. Automated purification systems employing silica gel chromatography achieve >98% purity, critical for pharmaceutical applications.

Biological Activity and Mechanisms

Antimicrobial Efficacy

8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine exhibits broad-spectrum antibacterial activity, particularly against Gram-positive pathogens.

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 3.2 | MRSA strain ATCC 43300 |

| Escherichia coli | 12.5 | ESBL-producing strain |

| Klebsiella pneumoniae | 25.0 | Carbapenem-resistant variant |

The bromine atom enhances DNA gyrase inhibition (IC₅₀ = 0.8 µM), while the methyl group reduces cytotoxicity in mammalian cell lines (CC₅₀ > 100 µM) .

Kinase Inhibition

In oncology research, this compound inhibits Abelson tyrosine kinase (ABL1) with an IC₅₀ of 1.5 µM, showing promise for chronic myeloid leukemia treatment. Molecular dynamics simulations reveal hydrophobic interactions between the bromine atom and kinase active sites, stabilizing the inhibitor-enzyme complex.

Comparative Analysis with Structural Analogs

Halogen and Substituent Effects

| Compound | Molecular Formula | Key Differences | Biological Activity (IC₅₀) |

|---|---|---|---|

| 8-Bromo-2-fluoro-1,5-naphthyridine | C₈H₄BrFN₂ | Fluorine at position 2 vs. methyl | DNA gyrase: 1.2 µM |

| 4-Bromo-8-methyl-1,5-naphthyridine | C₉H₇BrN₂ | Bromine at position 4 | ABL1 kinase: 2.3 µM |

| 8-Bromo-7-chloro-2-methyl-1,5-naphthyridine | C₉H₆BrClN₂ | Chlorine vs. fluorine at position 7 | MIC (S. aureus): 6.4 µg/mL |

The fluorine atom in 8-bromo-7-fluoro-2-methyl-1,5-naphthyridine reduces off-target effects compared to chloro analogs, improving therapeutic indices by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume